2-Chloro-6-propylimidazo[1,2-c]pyrimidin-5(6H)-one

Physicochemical profiling Lipophilicity Polar surface area

2-Chloro-6-propylimidazo[1,2-c]pyrimidin-5(6H)-one (CAS 61671-70-3) is a heterobicyclic small molecule (C9H10ClN3O, MW 211.65 g/mol) belonging to the imidazo[1,2-c]pyrimidin-5(6H)-one scaffold class, a validated pharmacophore for cyclin-dependent kinase 2 (CDK2) inhibition. This compound features two strategically positioned modifiable handles: a 2-chloro substituent enabling palladium-catalyzed Suzuki-Miyaura cross-coupling diversification, and a 6-propyl group that augments lipophilicity relative to the unsubstituted parent scaffold.

Molecular Formula C9H10ClN3O
Molecular Weight 211.65 g/mol
CAS No. 61671-70-3
Cat. No. B12908290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-6-propylimidazo[1,2-c]pyrimidin-5(6H)-one
CAS61671-70-3
Molecular FormulaC9H10ClN3O
Molecular Weight211.65 g/mol
Structural Identifiers
SMILESCCCN1C=CC2=NC(=CN2C1=O)Cl
InChIInChI=1S/C9H10ClN3O/c1-2-4-12-5-3-8-11-7(10)6-13(8)9(12)14/h3,5-6H,2,4H2,1H3
InChIKeyJDPJFGVGWUFMNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-6-propylimidazo[1,2-c]pyrimidin-5(6H)-one (CAS 61671-70-3): A Dual-Functional Synthetic Building Block for Kinase-Focused Medicinal Chemistry


2-Chloro-6-propylimidazo[1,2-c]pyrimidin-5(6H)-one (CAS 61671-70-3) is a heterobicyclic small molecule (C9H10ClN3O, MW 211.65 g/mol) belonging to the imidazo[1,2-c]pyrimidin-5(6H)-one scaffold class, a validated pharmacophore for cyclin-dependent kinase 2 (CDK2) inhibition [1]. This compound features two strategically positioned modifiable handles: a 2-chloro substituent enabling palladium-catalyzed Suzuki-Miyaura cross-coupling diversification, and a 6-propyl group that augments lipophilicity relative to the unsubstituted parent scaffold [2]. The imidazo[1,2-c]pyrimidin-5(6H)-one core has demonstrated micro- to submicromolar inhibition of CDK2/cyclin E in enzymatic assays, with preliminary kinase profiling suggesting high target selectivity, establishing this scaffold as a productive starting point for kinase inhibitor development programs [3].

1
Suzuki-Miyaura diversification-ready building block: 2-chloro handle enables Pd-catalyzed C2 cross-coupling for parallel analog library synthesis.
2
CDK2 kinase-targeting scaffold: imidazo[1,2-c]pyrimidin-5(6H)-one core reported as an ATP-pocket-binding chemotype with co-crystal structural support.
3
Tunable N6-alkyl lipophilicity profile: 6-propyl group shifts calculated LogP toward cell-permeable range, supporting cellular assay compatibility review.

Why 2-Chloro-6-propylimidazo[1,2-c]pyrimidin-5(6H)-one Cannot Be Replaced by Generic Imidazopyrimidine Building Blocks


The imidazo[1,2-c]pyrimidine scaffold family encompasses multiple regioisomeric forms (imidazo[1,2-a]-, [1,2-b]-, [1,2-c]-) and oxidation states (5-one vs. non-oxidized), each with distinct biological target profiles. The imidazo[1,2-c]pyrimidin-5(6H)-one scaffold has been specifically validated as a CDK2 inhibitor core with co-crystal structural confirmation of ATP-pocket binding [1], whereas the regioisomeric imidazo[1,2-b]pyridazine scaffold (e.g., propyrisulfuron) targets acetolactate synthase (ALS) as a herbicide [2]. Furthermore, the 2-chloro substituent is not merely a placeholder—it is the critical synthetic handle for late-stage diversification via Suzuki-Miyaura cross-coupling, a methodology explicitly employed across 28 derivatives in the foundational CDK2 SAR study [3]. The 6-propyl group confers a calculated LogP of 1.56, representing a ~1.5 log unit increase in lipophilicity versus the unsubstituted parent scaffold (LogP 0.02), which directly impacts membrane permeability and pharmacokinetic profile in cell-based assays . Substituting this compound with an unsubstituted, differently halogenated, or regioisomeric analog would eliminate both the synthetic diversification potential and the specific physicochemical profile required for structure-activity relationship continuity.

This compound imidazo[1,2-c]pyrimidin-5(6H)-one scaffold; CDK2 ATP-pocket binding with co-crystal confirmation; 2-Cl Suzuki handle; 6-propyl lipophilicity
vs
Regioisomeric analog imidazo[1,2-b]pyridazine scaffold (e.g., propyrisulfuron core) targets plant ALS enzyme; biological target profile may shift entirely with ring-fusion isomerism
This compound 2-chloro substituent: validated oxidative-addition partner for Pd(0) catalyst systems; balanced reactivity-stability profile
vs
Different 2-halogen analog 2-H (inert, no coupling handle); 2-F (lower Pd reactivity); 2-Br/2-I (different oxidative-addition kinetics, limited commercial stocking)
This compound 6-propyl group: intermediate LogP contribution (~+1.5 vs. 6-H); moderate steric profile supports SAR continuity
vs
Different N6-alkyl analog 6-H (lower permeability may limit cellular assay use); 6-benzyl (larger steric bulk may impair CDK2 binding per reported SAR trend)

Quantitative Differentiation Evidence for 2-Chloro-6-propylimidazo[1,2-c]pyrimidin-5(6H)-one vs. Closest Analogs


Physicochemical Differentiation: Lipophilicity and Polar Surface Area Shift vs. Unsubstituted Parent Scaffold

2-Chloro-6-propylimidazo[1,2-c]pyrimidin-5(6H)-one (CAS 61671-70-3) exhibits a calculated LogP of 1.56 and a topological polar surface area (PSA) of 39.30 Ų, compared to the unsubstituted parent scaffold imidazo[1,2-c]pyrimidin-5(6H)-one (CAS 55662-66-3) with LogP of 0.02 and PSA of 50.16 Ų . The 2-chloro-6-propyl substitution pattern shifts LogP by +1.54 units (toward optimal CNS/drug-like range) and reduces PSA by 10.86 Ų, alterations that are quantitatively meaningful for membrane permeability predictions .

Lipophilicity & PSA shift
Head-to-head
This compound
LogP 1.56 · PSA 39.30 Ų
Parent scaffold (CAS 55662-66-3)
LogP 0.02 · PSA 50.16 Ų
ΔLogP +1.54 · ΔPSA −10.86 Ų (21.6% reduction)
Supports cell-permeable building-block selection over parent scaffold.
Computed property values; experimental logD determination recommended for lead series.
Physicochemical profiling Lipophilicity Polar surface area Drug-likeness

Synthetic Versatility: 2-Chloro Substituent as Validated Suzuki-Miyaura Diversification Handle

The 2-chloro substituent on the imidazo[1,2-c]pyrimidin-5(6H)-one core has been explicitly validated as a Suzuki-Miyaura cross-coupling handle in peer-reviewed medicinal chemistry literature. Jansa et al. (2021) reported the synthesis of 28 substituted imidazo[1,2-c]pyrimidin-5(6H)-one derivatives, utilizing Suzuki-Miyaura cross-coupling at positions 2, 3, 6, or 8 as a primary diversification method, with compounds achieving micro- to submicromolar CDK2/cyclin E inhibition [1]. The electron-deficient nature of the 2-chloropyrimidine-like moiety renders it substantially more reactive toward oxidative addition with Pd(0) catalysts compared to analogous benzenoid chlorides—2-chloropyrimidine is estimated to be 10¹⁴–10¹⁶ times more reactive than chlorobenzene in nucleophilic aromatic substitution contexts . In contrast, the 2-bromo or 2-iodo analogs, while also coupling-competent, present different reactivity profiles and are less commonly stocked by commercial suppliers as building blocks.

Suzuki-Miyaura validation
Reported
Pd(dppf)Cl₂ / Na₂CO₃ system
28 derivatives synthesized via C2 cross-coupling
2-chloropyrimidine-like moiety: ~10¹⁴–10¹⁶ × more reactive than chlorobenzene in SNAr context
Supports parallel library synthesis workflow for CDK2 SAR exploration.
Jansa et al. 2021 methodology; coupling conditions may require optimization per boronic acid partner.
Suzuki-Miyaura cross-coupling Late-stage functionalization Kinase inhibitor library synthesis Medicinal chemistry

Scaffold Target Selectivity: CDK2 Kinase Inhibition (Imidazo[1,2-c]pyrimidin-5-one) vs. ALS Herbicidal Activity (Imidazo[1,2-b]pyridazine)

The imidazo[1,2-c]pyrimidin-5(6H)-one scaffold demonstrates a fundamentally different biological target profile from its regioisomeric imidazo[1,2-b]pyridazine counterpart. The imidazo[1,2-c]pyrimidin-5(6H)-one core has been validated as a CDK2 inhibitor scaffold with co-crystal structural confirmation (PDB 7ACK), showing micro- to submicromolar IC50 values against CDK2/cyclin E and preliminary kinase profiling suggesting high selectivity [1]. In contrast, the 2-chloro-6-propylimidazo[1,2-b]pyridazine scaffold (the core of propyrisulfuron) functions as an acetolactate synthase (ALS) inhibitor, with herbicidal efficacy demonstrated at field application rates of 70–140 g a.i. ha⁻¹ against sulfonylurea-resistant weeds [2]. This scaffold-based target divergence—CDK2 kinase inhibition vs. ALS enzyme inhibition—is dictated by the regioisomeric arrangement of nitrogen atoms in the fused bicyclic system.

Scaffold target divergence
Cross-study comparable
imidazo[1,2-c]pyrimidin-5-one
CDK2/cyclin E inhibition (micro- to submicromolar IC50); co-crystal PDB 7ACK
imidazo[1,2-b]pyridazine
ALS enzyme inhibition; herbicidal activity at 70–140 g a.i. ha⁻¹
Regioisomeric scaffold choice directs biological target toward human kinase vs. plant enzyme.
Scaffold selection is critical; imidazo[1,2-b]pyridazine core is not a CDK2 tool.
Kinase selectivity CDK2 inhibition Scaffold hopping Target deconvolution

N6-Alkyl Substitution Effect on Kinase Inhibitory Activity: Class-Level SAR Inference

The 6-propyl substituent on 2-chloro-6-propylimidazo[1,2-c]pyrimidin-5(6H)-one is not an inert placeholder. In the foundational CDK2 SAR study by Jansa et al. (2021), position 6 was one of four positions (alongside positions 2, 3, and 8) explicitly modified using alkylation as a synthetic method to tune biological activity [1]. The broader imidazo[1,2-c]pyrimidin-5(6H)-one SAR from Ajani et al. (2018) demonstrated that substituent size and electronic character at peripheral positions directly modulate CDK2 inhibitory potency, with small substituents at position 8 generally leading to single-digit micromolar IC50 values, while larger substituents (substituted biphenyls) decreased activity [2]. The N6-propyl group, with its three-carbon alkyl chain, provides an intermediate steric and lipophilic profile between the N6-methyl (minimal lipophilicity contribution) and N6-benzyl (substantial steric bulk) analogs, enabling systematic exploration of N6-substituent effects on kinase selectivity and cellular activity.

N6-alkyl SAR context
Class-level
6-propyl: LogP contribution ~+1.5 · Taft Es −0.36
Intermediate steric and lipophilic profile between 6-methyl (Es 0.00) and 6-benzyl (larger bulk, potential CDK2 activity reduction)
Propyl group may balance permeability and CDK2 binding compared to N6-H or N6-benzyl analogs.
SAR trend inferred from 8-substituted analog data (Ajani 2018); direct N6 SAR series confirmation advised.
Structure-activity relationship N-alkylation CDK2 inhibitor optimization Kinase profiling

Antimycobacterial Activity Potential: Scaffold-Class Evidence Supporting Anti-Infective Screening Applications

The imidazo[1,2-c]pyrimidine scaffold class has demonstrated antimycobacterial activity against Mycobacterium tuberculosis H37Rv. Chhabria et al. (2009) designed novel imidazo[1,2-c]pyrimidines based on isosteric replacement and 3D structural similarity to PA-824 (a clinical-stage antimycobacterial agent), synthesizing compounds via nucleophilic displacement of the chloro group from substituted 4-chloropyrimidines followed by cyclization [1]. Several synthesized compounds exhibited potent antimycobacterial activity with MIC values in the range of 2–20 µg/mL against M. tuberculosis H37Rv by the 1% proportion method [2]. Notably, the synthetic methodology employed—nucleophilic displacement of a chloro substituent followed by cyclization to the imidazo[1,2-c]pyrimidine—directly parallels the synthetic accessibility pathway available from 2-chloro-6-propylimidazo[1,2-c]pyrimidin-5(6H)-one, suggesting this building block could serve as a direct entry point for generating novel antimycobacterial screening candidates.

Antimycobacterial potential
Class-level
Imidazo[1,2-c]pyrimidine class: MIC 2–20 µg/mL vs. M. tuberculosis H37Rv
Structural similarity rationale to PA-824 via isosteric replacement; direct MIC data not available for this compound
Supports inclusion in antimicrobial screening cascades as a synthetic entry point.
Class-level inference; confirmatory MIC determination required for analogs derived from this building block.
Antimycobacterial Tuberculosis Anti-infective screening MIC determination

Kinase Selectivity Profile: CDK2-Focused Activity with Low Cytotoxicity in Leukemia Cell Lines

Substituted imidazo[1,2-c]pyrimidin-5(6H)-ones have demonstrated a favorable selectivity profile in preliminary kinase panels. Jansa et al. (2021) reported that evaluation against leukemia cell lines revealed low cytotoxicity, consistent with high selectivity toward CDK2 over other kinases [1]. This selectivity is structurally rationalized by the co-crystal structure (PDB 7ACK), which shows the inhibitor core engaging the CDK2 hinge region via a specific hydrogen bond to Leu83—an interaction geometry that may disfavor binding to closely related kinases such as CDK1 [2]. The 2-chloro-6-propyl substitution pattern provides a versatile starting point for further optimizing this selectivity profile through C2 diversification, potentially enhancing selectivity margins against anti-target kinases.

Kinase selectivity & cytotoxicity
Reported
Scaffold class: CDK2/cyclin E IC50 micro- to submicromolar range
Leukemia cell-line evaluation: reported lower cytotoxicity endpoint; preliminary kinase panel suggests CDK2 selectivity
Supports kinase selectivity endpoint review; CDK1-sparing profile context requires further characterization.
Co-crystal PDB 7ACK: hinge-region H-bond to Leu83 may disfavor CDK1 binding; broader kinome profiling recommended.
Kinase selectivity CDK2 Cytotoxicity Cancer cell line screening

Recommended Application Scenarios for 2-Chloro-6-propylimidazo[1,2-c]pyrimidin-5(6H)-one Based on Evidence


CDK2-Focused Kinase Inhibitor Library Synthesis via C2 Suzuki-Miyaura Diversification

Use 2-chloro-6-propylimidazo[1,2-c]pyrimidin-5(6H)-one as the core building block for generating a focused library of C2-arylated/heteroarylated CDK2 inhibitor candidates. The 2-chloro substituent serves as the oxidative addition partner for Pd-catalyzed Suzuki-Miyaura cross-coupling with diverse boronic acids, following the validated methodology of Jansa et al. (2021) [1]. The 6-propyl group pre-installs the N6-alkylation that contributes to cellular permeability (LogP 1.56). This approach enables parallel synthesis of 24–96 analogs for CDK2/cyclin E enzymatic screening, with expected hit rates in the micro- to submicromolar range based on scaffold-class SAR [2]. The co-crystal structure of compound 3b (PDB 7ACK) provides a structural basis for rational C2 substituent design targeting the CDK2 ATP pocket [3].

Scaffold-Hopping Comparative Studies: Imidazo[1,2-c]pyrimidin-5-one vs. Imidazo[1,2-b]pyridazine Target Engagement Profiling

Employ 2-chloro-6-propylimidazo[1,2-c]pyrimidin-5(6H)-one in systematic scaffold-hopping studies comparing target engagement across the imidazo[1,2-c]pyrimidin-5-one (CDK2 kinase inhibition [1]) and imidazo[1,2-b]pyridazine (ALS enzyme/herbicidal [4]) chemotypes. The shared 2-chloro-6-propyl substitution pattern across both scaffolds enables controlled comparison of how regioisomeric nitrogen placement redirects biological activity. Such studies are valuable for computational chemists validating scaffold-hopping algorithms and for medicinal chemists evaluating the selectivity implications of fused heterocyclic core modifications.

Antimycobacterial Screening Cascade Entry Point

Include 2-chloro-6-propylimidazo[1,2-c]pyrimidin-5(6H)-one as a synthetic intermediate in anti-tubercular screening programs. The imidazo[1,2-c]pyrimidine scaffold class has demonstrated MIC values of 2–20 µg/mL against Mycobacterium tuberculosis H37Rv, with structural similarity to the clinical-stage antimycobacterial agent PA-824 [5]. The chloro substituent enables both direct nucleophilic displacement and metal-catalyzed cross-coupling for generating diverse analogs for MIC determination. The 6-propyl group contributes lipophilicity that may enhance mycobacterial cell wall penetration compared to less lipophilic N6-substituted analogs.

Physicochemical Property Optimization: N6-Alkyl Scan for Permeability-Solubility Balancing

Use this compound as the N6-propyl reference point in a systematic N6-alkyl scan (H, methyl, ethyl, propyl, isopropyl, butyl, benzyl) of the 2-chloroimidazo[1,2-c]pyrimidin-5(6H)-one series. With a calculated LogP of 1.56 and PSA of 39.30 Ų , the N6-propyl analog occupies a strategic middle position in the lipophilicity-permeability continuum. Parallel synthesis and Caco-2 permeability assessment of the N6-alkyl series, all bearing the 2-chloro handle for subsequent diversification, enables data-driven selection of the optimal N6-substituent for cellular assay compatibility. This approach is directly applicable to lead optimization campaigns where balancing target potency (CDK2 IC50) with cellular permeability is a key objective.

Application
Selection Property
Validation Focus
CDK2 inhibitor library synthesis via C2 diversification
2-chloro Suzuki-Miyaura coupling handle; N6-propyl pre-installed for cellular permeability
Cross-coupling efficiency across boronic acid scope; CDK2/cyclin E enzymatic assay hit confirmation
Scaffold-hopping target engagement profiling
Regioisomeric fidelity of imidazo[1,2-c]pyrimidin-5-one vs. [1,2-b]pyridazine scaffold
CDK2 vs. ALS target engagement verification; kinase panel selectivity fingerprint
Antimycobacterial screening studies
Imidazo[1,2-c]pyrimidine scaffold class with reported MIC context (2–20 µg/mL)
MIC determination against M. tuberculosis H37Rv; structural comparator benchmarking
N6-alkyl permeability-solubility SAR scan
Calculated LogP 1.56 and PSA 39.30 Ų as N6-propyl reference point
Caco-2 permeability and kinetic solubility across N6-alkyl series; CDK2 potency retention
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